4-((E)-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)-N-pyridin-2-ylbenzenesulfonamide
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Overview
Description
4-((E)-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)-N-pyridin-2-ylbenzenesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group, which is a characteristic functional group in azo compounds, known for their vibrant colors and applications in dye chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)-N-pyridin-2-ylbenzenesulfonamide typically involves a multi-step process:
Diazotization: The process begins with the diazotization of a primary aromatic amine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with a suitable coupling component, such as a pyridine derivative, under basic conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Diazotization: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Automated Coupling: Employing automated systems to precisely control the addition of reagents and maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Dye Chemistry: The compound’s azo group makes it suitable for use in dye chemistry, where it can be used to synthesize various dyes with specific color properties.
Photovoltaic Materials:
Biology and Medicine
Therapeutic Uses: Azo compounds, including this one, have been studied for their potential therapeutic uses, such as antineoplastic, antioxidant, and anti-inflammatory activities.
Industry
Textile Industry: Used in the production of dyes for textiles, providing vibrant and stable colors.
Material Science: Employed in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The compound exerts its effects primarily through its diazenyl group, which can participate in various chemical reactions. The molecular targets and pathways involved include:
Electron Transfer: The diazenyl group can facilitate electron transfer processes, making the compound useful in photovoltaic applications.
Enzyme Inhibition: In biological systems, the compound may inhibit specific enzymes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-((4-Aminophenyl)diazenyl)benzenesulfonic acid: Another azo compound with similar structural features but different applications.
(E)-6-(4-(Dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione: Known for its photovoltaic properties.
Uniqueness
4-((E)-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)-N-pyridin-2-ylbenzenesulfonamide stands out due to its unique combination of a diazenyl group with a pyridine and sulfonamide moiety, providing a distinct set of chemical and physical properties that make it versatile for various applications.
Properties
CAS No. |
29822-09-1 |
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Molecular Formula |
C17H17N7O4S |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H17N7O4S/c1-23-15(18)14(16(25)24(2)17(23)26)21-20-11-6-8-12(9-7-11)29(27,28)22-13-5-3-4-10-19-13/h3-10H,18H2,1-2H3,(H,19,22) |
InChI Key |
NATXRYYJPJNDGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)N |
Origin of Product |
United States |
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